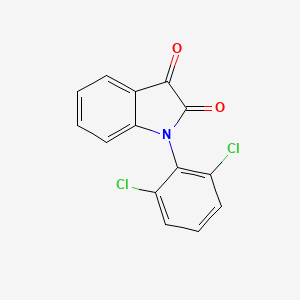

1-(2,6-Dichlorophenyl)indole-2,3-dione

Übersicht

Beschreibung

1-(2,6-Dichlorophenyl)indole-2,3-dione is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 g/mol . It is an intermediate in the synthesis of non-steroidal anti-inflammatory drugs, particularly diclofenac . The compound is characterized by its crystalline form and orange color, with a melting point of 185-187°C .

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dichlorophenyl)indole-2,3-dione typically involves the reaction of indigo and 2,6-dichloroiodobenzene in xylene . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole-2,3-dione core undergoes selective oxidation under catalytic conditions. A Mn-containing catalyst mediates aerobic oxidation, yielding products dependent on reaction conditions:

Mechanistic Insight :

-

The Mn-oxo catalyst facilitates direct oxygen transfer to the indole C3 position, forming a reactive 3-hydroxy-indolenine intermediate.

-

Nucleophilic solvents (e.g., TFE) trap this intermediate, forming stable adducts. In aqueous conditions, hydrolysis and oxidation dominate, leading to isatin derivatives .

Nucleophilic Additions

The electrophilic C2 and C3 positions are susceptible to nucleophilic attack:

Alcohol Adduct Formation

-

Reaction : 1-(2,6-Dichlorophenyl)indole-2,3-dione reacts with alcohols (e.g., TFE) under Mn-catalyzed oxidation, forming 2-alkoxy-3-oxindole derivatives .

-

Example :

-

Selectivity : Adduct formation is favored in acidic to neutral pH (6.5–7.5), while alkaline conditions promote hydrolysis .

Biological Nucleophiles

-

Thiol/Amine Adducts : The dione moiety reacts with biological nucleophiles (e.g., cysteine thiols or lysine amines), forming covalent adducts. This reactivity underpins its potential as an enzyme inhibitor .

pH-Dependent Reactivity

The reaction pathway diverges significantly with pH:

| pH | Dominant Pathway | Products |

|---|---|---|

| 6.5 | Nucleophilic addition (TFE) | 2-TFE-3-oxindole |

| 8.5 | Competitive hydrolysis/oxidation | Isatin, 2-hydroxy-3-oxindole |

| 10.5 | Oxidative dimerization | Pseudo-dimeric 2-(3-indolyl)-3-oxindole |

Key Finding : At pH 10.5, unreacted indole couples with oxidized intermediates, forming dimers .

Comparative Reactivity with Parent Compounds

The dichlorophenyl substituent modifies reactivity relative to unsubstituted indole-2,3-dione (isatin):

| Feature | This compound | Isatin |

|---|---|---|

| Electrophilicity | Enhanced due to electron-withdrawing Cl | Moderate |

| Oxidation Sites | Preferential C3 oxygenation | C2 and C3 oxygenation |

| Adduct Stability | Higher (steric and electronic stabilization) | Lower |

Example : The dichlorophenyl group reduces electron density at the indole ring, directing oxidation to the C3 position .

Industrial and Synthetic Relevance

-

Scalable Synthesis : Optimized routes involve cyclization of 4-substituted isonitroacetanilides in concentrated H₂SO₄, achieving yields of 67–80% .

-

Derivatization : Serves as a precursor for bioactive molecules, including α-glucosidase inhibitors with IC₅₀ values as low as 0.90 ± 0.10 μM .

Mechanistic Pathways

-

Oxidation-Addition Pathway :

-

Hydrolysis-Oxidation Pathway :

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Recent studies have investigated the antidiabetic potential of indole derivatives, including 1-(2,6-Dichlorophenyl)indole-2,3-dione. A series of indoline-2,3-dione-based compounds were synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The most potent derivatives exhibited IC50 values significantly lower than that of acarbose, a standard antidiabetic drug, indicating promising antidiabetic properties .

Table 1: Inhibitory Potency of Indoline Derivatives Against α-Glucosidase and α-Amylase

| Compound | IC50 (α-Glucosidase) | IC50 (α-Amylase) |

|---|---|---|

| Acarbose | 11.50 μM | 12.20 μM |

| Compound 1 | 1.10 μM | 1.30 μM |

| Compound 11 | 0.90 μM | 1.10 μM |

| Compound 6 | 1.20 μM | 1.60 μM |

Anticancer Activity

Indole derivatives have also been recognized for their anticancer properties. Research has shown that various indole compounds can inhibit the viability of cancer cells through mechanisms such as cell cycle disruption and apoptosis induction. For instance, specific derivatives demonstrated significant inhibition of MCT1-mediated transport in cancer cells at submicromolar concentrations .

Table 2: Anticancer Efficacy of Indole Derivatives

| Compound | IC50 (Cancer Cell Lines) |

|---|---|

| Compound 24 | 5 μM |

| Lead Compound | 314 nM |

| Reference Antineoplastic Agent | N/A |

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been explored extensively. Studies indicate that compounds like this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed strong inhibition against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics .

Table 3: Antimicrobial Activity of Indole Derivatives

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Mechanistic Insights

The molecular mechanisms underlying the biological activities of indole derivatives often involve interactions with specific biological targets. For instance, molecular docking studies have suggested that these compounds can bind effectively to enzyme active sites, thereby inhibiting their function . Additionally, structure-activity relationship (SAR) studies have provided insights into how modifications to the indole structure can enhance biological activity.

Conclusion and Future Directions

The applications of this compound extend across various therapeutic areas including diabetes management and cancer treatment. Its ability to inhibit key enzymes involved in glucose metabolism and its anticancer efficacy highlight its potential as a lead compound for drug development.

Future research should focus on:

- In vivo studies to validate the efficacy and safety of these compounds.

- Exploration of novel derivatives to enhance selectivity and potency.

- Clinical trials to assess therapeutic viability in humans.

The ongoing exploration of indole derivatives promises to yield valuable insights into their pharmacological potential and could lead to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorophenyl)indole-2,3-dione involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of diclofenac, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dichlorophenyl)indole-2,3-dione can be compared with other similar compounds, such as:

1-(2,6-Dichlorophenyl)indolin-2,3-dione: Another intermediate in the synthesis of diclofenac.

1-(2,6-Dichlorophenyl)indolin-2-one: A potential prodrug of diclofenac and an impurity during its commercial synthesis.

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of diclofenac, highlighting its importance in pharmaceutical chemistry.

Biologische Aktivität

1-(2,6-Dichlorophenyl)indole-2,3-dione (DCDIO) is an indole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a dichlorophenyl group at the first position of the indole ring and a dione functional group, contributing to its reactivity and biological properties. The following sections detail its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Chemical Formula : C₁₄H₇Cl₂N₁O₂

- Molecular Weight : 292.11 g/mol

- Structure : The presence of chlorine atoms and the dione structure makes DCDIO reactive and potentially bioactive.

Research indicates that DCDIO may modulate voltage-gated sodium channels, which are crucial for nerve impulse regulation. This modulation suggests potential applications in treating neurological disorders, particularly as an anticonvulsant agent. Additionally, the compound's dione structure allows it to undergo various chemical transformations that can enhance its biological efficacy.

Biological Activities

DCDIO exhibits several notable biological activities:

Synthesis Methods

The synthesis of DCDIO can be achieved through various methods, including:

- Condensation Reactions : Utilizing isatin derivatives and appropriate amines.

- Cyclization Reactions : Involving precursors that facilitate the formation of the indole structure.

- Mannich Reaction : This method introduces an aminomethyl function into the compound, enhancing its biological profile .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to DCDIO:

- A study on indole derivatives demonstrated that they could inhibit MCT1-mediated transport at submicromolar concentrations. The lead compound showed an IC50 value indicating effective inhibition .

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Lead Compound | 314 | MCT1 Inhibition |

| DCDIO (Hypothetical) | TBD | Anticonvulsant |

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEGDVKBXGZTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560683 | |

| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24542-74-3 | |

| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.